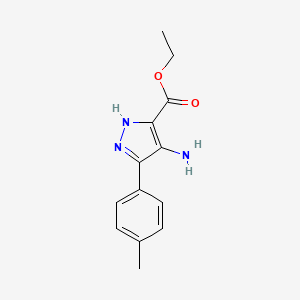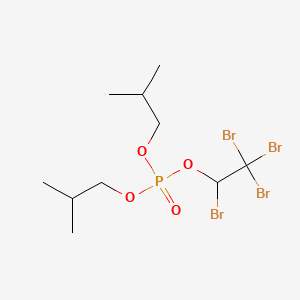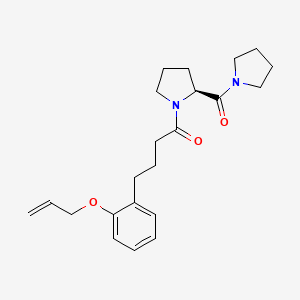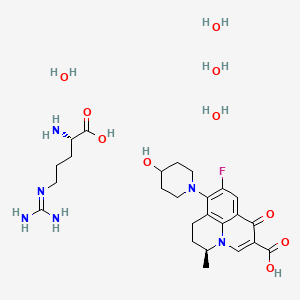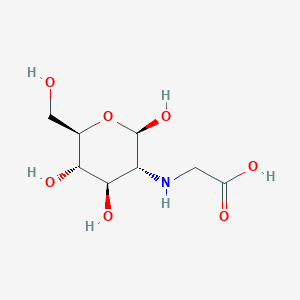
N-carboxymethylglucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-carboxymethylglucosamine is a derivative of glucosamine, a naturally occurring amino sugar This compound is characterized by the presence of a carboxymethyl group attached to the glucosamine molecule Glucosamine itself is a key component of chitin, which is found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-carboxymethylglucosamine typically involves the carboxymethylation of glucosamine. This process can be achieved through reductive alkylation or direct alkylation methods. In reductive alkylation, the amino group of glucosamine reacts with a carboxymethylating agent, such as chloroacetic acid, under basic conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of chitin as a starting material. Chitin is first deacetylated to produce glucosamine, which is then subjected to carboxymethylation. This process can be optimized to achieve high yields and purity of the final product. The use of microbial fermentation and enzymatic hydrolysis has also been explored as environmentally friendly alternatives for the production of glucosamine and its derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
N-carboxymethylglucosamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydroxymethyl derivatives. Substitution reactions can lead to a variety of N-substituted glucosamine derivatives .
Applications De Recherche Scientifique
N-carboxymethylglucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker.
Medicine: This compound is investigated for its anti-inflammatory and chondroprotective properties, making it a candidate for the treatment of osteoarthritis and other inflammatory conditions
Mécanisme D'action
The mechanism of action of N-carboxymethylglucosamine involves its interaction with cellular pathways and molecular targets. In the context of osteoarthritis, the compound is believed to exert its effects by modulating the production of pro-inflammatory cytokines and enzymes involved in cartilage degradation. It may also promote the synthesis of extracellular matrix components, such as collagen and glycosaminoglycans, which are essential for maintaining joint health .
Comparaison Avec Des Composés Similaires
N-carboxymethylglucosamine can be compared with other glucosamine derivatives, such as N-acetylglucosamine and chitosan:
N-acetylglucosamine: This compound is similar in structure but contains an acetyl group instead of a carboxymethyl group.
Chitosan: A deacetylated derivative of chitin, chitosan is widely used in biomedical and industrial applications due to its biocompatibility and biodegradability.
This compound stands out due to its specific chemical properties and potential therapeutic applications, particularly in the field of joint health and inflammation management.
Propriétés
Numéro CAS |
71887-66-6 |
|---|---|
Formule moléculaire |
C8H15NO7 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
2-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]acetic acid |
InChI |
InChI=1S/C8H15NO7/c10-2-3-6(13)7(14)5(8(15)16-3)9-1-4(11)12/h3,5-10,13-15H,1-2H2,(H,11,12)/t3-,5-,6-,7-,8-/m1/s1 |
Clé InChI |
XKXOILAMZXXYFO-PNAXYBNRSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NCC(=O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)NCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





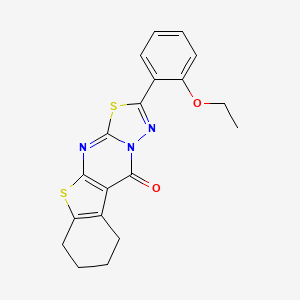

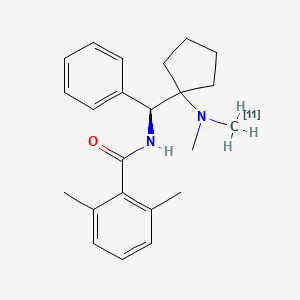
![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)
